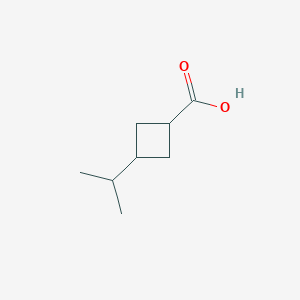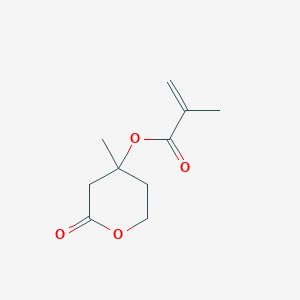
Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C10H14O4 . It has a molecular weight of 198.216 Da and a monoisotopic mass of 198.089203 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 310.2±35.0 °C at 760 mmHg, and a flash point of 154.2±24.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Catalysis for Synthesis
Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester is used in the synthesis of methacrylic acid and methyl methacrylate . The esterification of methacrylic acid to methyl methacrylate is a compelling alternative together with ethylene, propylene, and isobutene .
Sustainable and Environmental Benign Process
This compound plays a role in the development of sustainable and environmentally benign processes . It’s involved in the C-4 routes to Methyl Methacrylate, which is a more sustainable and less hazardous process compared to other methods .
Polymer Science
In the field of polymer science, this compound is used in the radical polymerization process . It’s used to create polymers with novel functionalities, which are crucial for technologies like 3D printing .
Thermal, UV, and Hydrolytic Stabilities
This compound, along with its polymer product, exhibits thermal, UV, and hydrolytic stabilities . This makes it suitable for applications that require stability under various conditions .
Responsive Surface Formation
The polymer film of this compound provides responsive surface formation . The pendant ring accepts nucleophilic attacks, so the initially hydrophobic polymer can be altered to make it hydrophilic via reactions with nucleophiles in just seconds .
Biomedicine
Mevalonic Lactone Methacrylate (stabilized with MEHQ) is a vital constituent in the realm of biomedicine . It finds extensive application in the compounding of drug delivery systems for precise and specific therapeutic interventions against diverse maladies .
Mecanismo De Acción
Target of Action
This compound is primarily used in the field of polymer chemistry .
Mode of Action
The mode of action of Mevalonic Lactone Methacrylate involves radical polymerization . The compound can undergo controlled polymerization, providing synthetic precision and active terminal groups . The pendant ring of the compound accepts nucleophilic attacks, which can alter the initially hydrophobic polymer to make it hydrophilic via reactions with nucleophiles in just seconds .
Biochemical Pathways
The compound’s ability to undergo radical polymerization suggests that it may interact with biochemical pathways involving radical species .
Result of Action
The result of Mevalonic Lactone Methacrylate’s action is the formation of polymers with specific properties. The polymer product can exhibit thermal, UV, and hydrolytic stabilities . The polymer film provides a responsive surface formation .
Action Environment
The action of Mevalonic Lactone Methacrylate can be influenced by environmental factors such as temperature and the presence of UV light, which can affect the stability of the compound and its resulting polymers . The compound is typically stored at temperatures below 0°C .
Propiedades
IUPAC Name |
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRUIBBIKVUHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCOC(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433392 |
Source


|
| Record name | mevalonlactonmethacrylat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacrylic Acid 4-Methyl-2-oxotetrahydro-2H-pyran-4-yl Ester | |
CAS RN |
177080-66-9 |
Source


|
| Record name | mevalonlactonmethacrylat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mevalonic Lactone Methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

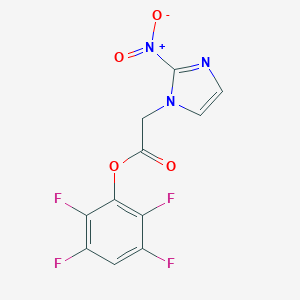

![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)
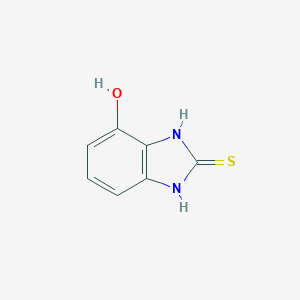
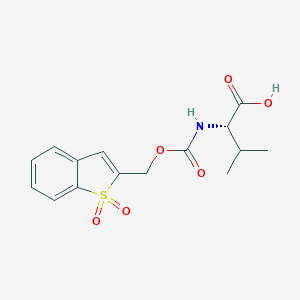
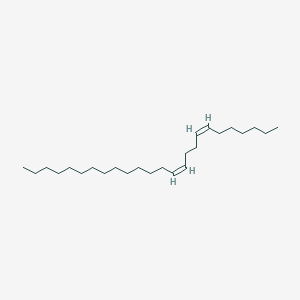
![Furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B176467.png)
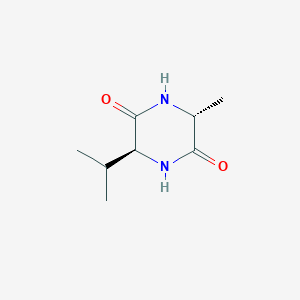
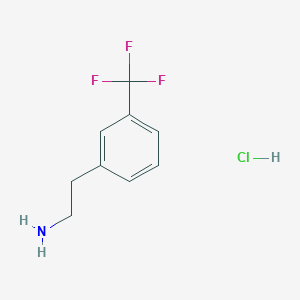
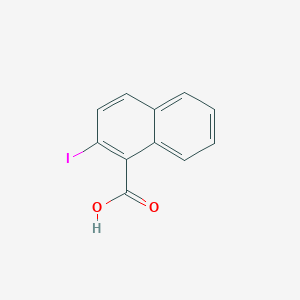
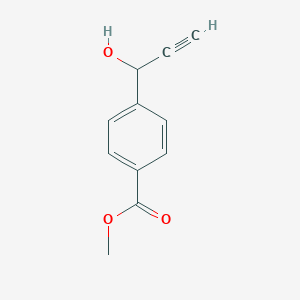

![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)
